molecular formula C17H20N2OS B4616040 N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide

N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide

Cat. No. B4616040
M. Wt: 300.4 g/mol
InChI Key: QGTMUXNTMPRTJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide derivatives and related compounds involves various chemical reactions, highlighting the versatility and complexity of synthesizing such compounds. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating the synthesis process's potential for producing bioactive molecules (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide and related compounds has been extensively studied. Spectroscopic methods, including FT-IR, FT-Raman, NMR, and crystallographic analysis, provide detailed insights into the molecular geometry, confirming the structure through various techniques (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide derivatives are influenced by their structural components. For example, benzo[b]thiophene-2-carboxamide derivatives have been synthesized and evaluated as urotensin-II receptor antagonists, showcasing the compounds' potential in modulating biological receptors (Lim et al., 2016).

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, including structures related to N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide, were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties significantly increased activity. These compounds showed potent inhibition of acetylcholinesterase, with certain derivatives identified as potential antidementia agents (Sugimoto et al., 1990).

Potential Antipsychotic Agents

Heterocyclic analogues of N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide were prepared and evaluated as potential antipsychotic agents. These compounds were tested for their ability to bind to dopamine and serotonin receptors, and to antagonize specific behavioral responses in mice. Some derivatives showed potent in vivo activities comparable to known antipsychotics, with reduced activity in models predictive of extrapyramidal side effects (Norman et al., 1996).

Urotensin-II Receptor Antagonists

Compounds structurally related to N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide were synthesized and evaluated as urotensin-II receptor antagonists. A systematic investigation led to the identification of potent antagonists, highlighting the importance of specific substituents on the thiophene-2-carboxamide moiety for binding affinity (Lim et al., 2016).

Orexin Receptor Antagonists

A novel orexin receptor antagonist, structurally distinct but relevant to the discussion on N-[4-(1-piperidinyl)benzyl]-2-thiophenecarboxamide, was developed for the treatment of insomnia. The compound showed significant inhibition of orexin receptors, with a detailed study on its disposition and metabolism in humans, highlighting its potential as a therapeutic agent (Renzulli et al., 2011).

properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c20-17(16-5-4-12-21-16)18-13-14-6-8-15(9-7-14)19-10-2-1-3-11-19/h4-9,12H,1-3,10-11,13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGTMUXNTMPRTJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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